molecular formula C6H10Cl2N2O B2834723 2-(Aminomethyl)pyridin-3-ol dihydrochloride CAS No. 2230803-53-7

2-(Aminomethyl)pyridin-3-ol dihydrochloride

Cat. No.: B2834723
CAS No.: 2230803-53-7
M. Wt: 197.06
InChI Key: FHCNRASQWVOSTK-UHFFFAOYSA-N
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Description

2-(Aminomethyl)pyridin-3-ol dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N2O and a molecular weight of 197.0624 g/mol . This compound is a derivative of pyridine, featuring an aminomethyl group at the second position and a hydroxyl group at the third position of the pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)pyridin-3-ol dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-3-ol, which undergoes a series of reactions to introduce the aminomethyl group.

    Purification: The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as distillation, crystallization, and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)pyridin-3-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of pyridin-3-one derivatives.

    Reduction: The compound can undergo reduction reactions to convert the aminomethyl group to a methyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Pyridin-3-one derivatives.

    Reduction: Methyl-substituted pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)pyridin-3-ol dihydrochloride is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and coordination compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)pyridin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to neurotransmission, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyridine: Similar structure but lacks the hydroxyl group at the third position.

    3-(Aminomethyl)pyridine: The aminomethyl group is at the third position instead of the second.

    2-(Hydroxymethyl)pyridine: Contains a hydroxymethyl group instead of an aminomethyl group.

Uniqueness

2-(Aminomethyl)pyridin-3-ol dihydrochloride is unique due to the presence of both the aminomethyl and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(aminomethyl)pyridin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.2ClH/c7-4-5-6(9)2-1-3-8-5;;/h1-3,9H,4,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCNRASQWVOSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CN)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230803-53-7
Record name 2-(aminomethyl)pyridin-3-ol dihydrochloride
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